molecular formula C7H8BrNS B1336267 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole CAS No. 438568-89-9

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole

Cat. No.: B1336267
CAS No.: 438568-89-9
M. Wt: 218.12 g/mol
InChI Key: ZOKVOUATOUMFEK-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole is a chemical compound with the molecular formula C7H8BrNS and a molecular weight of 218.11 g/mol It is a brominated derivative of tetrahydrobenzo[d]thiazole, characterized by the presence of a bromine atom at the 2-position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole typically involves the bromination of 4,5,6,7-tetrahydrobenzo[d]thiazole. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as sulfoxides and sulfones.

    Reduction Products: Tetrahydrobenzo[d]thiazole and its derivatives.

Scientific Research Applications

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a scaffold for designing kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKVOUATOUMFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431848
Record name 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438568-89-9
Record name 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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